molecular formula C15H13N3O2 B455824 3-[(4-Cyanophenoxy)methyl]benzohydrazide CAS No. 438219-44-4

3-[(4-Cyanophenoxy)methyl]benzohydrazide

Cat. No.: B455824
CAS No.: 438219-44-4
M. Wt: 267.28g/mol
InChI Key: QSYJPYASJNFQTP-UHFFFAOYSA-N
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Description

3-[(4-Cyanophenoxy)methyl]benzohydrazide is a synthetic organic compound belonging to the benzohydrazide class, which is recognized for its versatile applications in scientific research and drug discovery. The molecule features a benzohydrazide core—comprising a carbonyl group directly attached to a hydrazine functionality—that is substituted with a (4-cyanophenoxy)methyl group. This structure places it within a family of compounds demonstrated to exhibit a wide spectrum of promising biological activities, making it a valuable scaffold for medicinal chemistry and pharmacological investigation. Researchers will find this compound particularly interesting for developing new therapeutic agents. Benzohydrazide derivatives have been extensively reported to possess significant anti-inflammatory and analgesic properties, with some analogs showing efficacy in animal models of inflammation and pain, potentially through mechanisms involving the inhibition of key enzymes or cytokine modulation . Furthermore, the structural motif is associated with antimicrobial and antifungal activities, making it a candidate for research into novel anti-infectives . Its potential extends to anticancer research, as several hydrazone derivatives have been investigated for their cytotoxic effects and ability to inhibit tumor growth . The presence of the hydrazide group also allows this compound to serve as a key precursor in organic synthesis, particularly for the preparation of various Schiff base ligands by condensing with aldehydes and ketones. These ligands are crucial in coordination chemistry for creating metal complexes with their own set of catalytic and biological properties . The value of this compound in corrosion science should not be overlooked. Compounds containing the hydrazide functional group are known to act as effective corrosion inhibitors for metals like mild steel in acidic media. They function primarily by adsorbing onto the metal surface, forming a protective film that mitigates corrosion, a property relevant for industrial applications and materials science research . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not approved for human or veterinary diagnosis, therapeutic applications, or any form of personal use. Researchers should handle this compound with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-cyanophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-9-11-4-6-14(7-5-11)20-10-12-2-1-3-13(8-12)15(19)18-17/h1-8H,10,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJPYASJNFQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzohydrazide Derivatives

Established Synthetic Pathways for Benzohydrazides

The synthesis of benzohydrazides and their subsequent derivatives, such as hydrazones, is well-documented in organic chemistry. These methods often involve foundational reactions that can be adapted to create complex molecular architectures.

Condensation Reactions for Hydrazone Formation

A primary reaction of benzohydrazides is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically straightforward and can be catalyzed by a small amount of acid, such as glacial acetic acid or hydrochloric acid, often in an alcoholic solvent. researchgate.net The formation of the hydrazone linkage (C=N) is a critical step in the synthesis of many biologically active molecules. researchgate.net For instance, 3-[(4-Cyanophenoxy)methyl]benzohydrazide could be reacted with various aromatic aldehydes to produce a series of Schiff bases. This condensation is a versatile method for extending the molecular structure and is widely employed in the synthesis of novel compounds.

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the azomethine group.

Acylation Strategies in Hydrazide Synthesis

The core benzohydrazide (B10538) structure itself is most commonly synthesized via acylation of hydrazine (B178648). A prevalent method involves the reaction of a carboxylic acid ester, such as a methyl benzoate derivative, with hydrazine hydrate (N₂H₄·H₂O). thepharmajournal.comnih.gov This reaction is typically carried out by refluxing the mixture, sometimes in the presence of a solvent like ethanol. thepharmajournal.com For the target compound, this would involve the synthesis of methyl 3-[(4-cyanophenoxy)methyl]benzoate and its subsequent reaction with hydrazine hydrate.

Alternatively, activated amides can react with hydrazine under mild, transition-metal-catalyst-free conditions, often in an aqueous environment at room temperature, to yield acyl hydrazides efficiently. organic-chemistry.orgthieme-connect.com Another approach is the use of acyl chlorides, which react readily with hydrazine to form the corresponding hydrazide. However, this method can be less desirable for complex molecules due to the high reactivity of acyl chlorides. Acylation can sometimes be a side reaction; for example, when using acetic or formic acid as a catalyst in certain reactions, partial acetylation or formylation of the hydrazide can occur. pharm.or.jpnih.gov

Multi-Step Approaches to Complex Benzohydrazide Architectures

The synthesis of a molecule like this compound is inherently a multi-step process, requiring the careful assembly of different structural fragments. biointerfaceresearch.comvapourtec.com A plausible synthetic route would begin with a suitable starting material, such as 3-methylbenzoic acid. The synthesis would likely proceed through the following key stages:

Halogenation: The methyl group of 3-methylbenzoic acid would first be halogenated, for example, using N-bromosuccinimide (NBS), to form 3-(bromomethyl)benzoic acid.

Etherification: The resulting bromo-derivative would then undergo a Williamson ether synthesis with 4-cyanophenol to form the ether linkage, yielding 3-[(4-cyanophenoxy)methyl]benzoic acid.

Esterification: The carboxylic acid group is then converted to an ester, typically a methyl ester, by reacting it with methanol in the presence of an acid catalyst like sulfuric acid. This step produces methyl 3-[(4-cyanophenoxy)methyl]benzoate.

Hydrazinolysis: The final step involves the reaction of the methyl ester with hydrazine hydrate to yield the target compound, this compound. thepharmajournal.com

This sequential approach allows for the controlled construction of complex molecules and is a fundamental strategy in synthetic organic chemistry. vapourtec.compolimi.it

Innovations in Green Synthetic Protocols for Hydrazide Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic catalysts, reduction of solvent use, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of hydrazide compounds. researchgate.net

L-Proline Catalysis in Hydrazide Synthesis

L-proline, a naturally occurring amino acid, has emerged as an effective and eco-friendly organocatalyst for various organic transformations. mdpi.comnih.gov It acts as a bifunctional catalyst, where its amino group functions as a Lewis base and its carboxylic acid group acts as a Brønsted acid. nih.govsmolecule.com This dual catalytic activity makes it highly efficient for reactions such as the condensation of hydrazides with carbonyl compounds. mdpi.com The use of L-proline allows these reactions to be carried out under mild and often solvent-free conditions, for example, using grinding techniques, which significantly reduces reaction times and environmental impact. researchgate.nettandfonline.com The catalyst is also inexpensive, readily available, and can often be recycled and reused for several cycles without a significant loss of activity. researchgate.netsmolecule.com

Ultrasonication and Mechanochemical Techniques

Green synthetic methods also include the use of alternative energy sources to drive chemical reactions.

Ultrasonication: Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.govmdpi.com This technique has been successfully applied to the synthesis of hydrazones and other benzohydrazide derivatives, leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netlew.ro For example, the synthesis of Schiff bases from benzohydrazides can be completed in minutes under ultrasonication, compared to hours required for conventional refluxing. nih.gov

Mechanochemistry: Mechanochemical synthesis, often performed using a ball mill or a mortar and pestle, involves conducting reactions in the solid state with minimal or no solvent. nih.govresearchgate.net This solvent-free approach is a cornerstone of green chemistry. The synthesis of hydrazones by milling a hydrazide with an aldehyde has been shown to proceed rapidly and often quantitatively. nih.govnih.gov This technique is highly efficient, reduces waste, and can sometimes lead to the formation of products that are difficult to obtain through solution-phase chemistry. researchgate.netresearchgate.net

These innovative methods represent a significant advancement in the sustainable synthesis of benzohydrazide derivatives.

Data on Synthetic Methodologies

The following table summarizes typical reaction conditions and outcomes for the synthesis of benzohydrazide derivatives using various methods described in the literature.

MethodTypical ReactantsCatalyst/ConditionsReaction TimeYieldReference
Conventional CondensationBenzohydrazide, Aromatic AldehydeGlacial Acetic Acid, Reflux3-5 hoursGood to Excellent
Conventional HydrazinolysisMethyl Benzoate, Hydrazine HydrateReflux2-5 hours~82% thepharmajournal.com
L-Proline Catalysis (Grinding)Hydrazide, Aldehyde/KetoneMoist L-Proline, Grinding5-15 minutesHigh to Quantitative researchgate.netmdpi.com
UltrasonicationBenzohydrazide, AldehydeUltrasound Irradiation (35-40 kHz)6-15 minutes60-94% researchgate.netlew.ro
Mechanochemistry (Ball Milling)Hydrazide, AldehydeBall Mill, Solvent-free15-180 minutesVery Good to Quantitative nih.govnih.gov

Solid-State Melt Reaction Methodologies

Solid-state melt reactions represent a significant advancement in the synthesis of benzohydrazide derivatives. This solvent-free approach involves the direct heating of a mixture of a methyl benzoate precursor with hydrazine hydrate above their melting points. The reaction proceeds in the molten state, often leading to high yields and purity of the desired benzohydrazide. This methodology is advantageous as it minimizes solvent waste, can reduce reaction times, and sometimes offers different selectivity compared to solution-phase synthesis. While specific studies detailing the solid-state melt synthesis of this compound are not prevalent in the literature, the general applicability of this method to a wide range of benzohydrazides suggests its potential for the efficient production of this specific compound.

Derivatization Strategies of the Benzohydrazide Core Structure

The chemical reactivity of the benzohydrazide core, particularly the hydrazide moiety (-CONHNH2), allows for a multitude of derivatization strategies. These modifications are crucial for tuning the electronic, steric, and pharmacokinetic properties of the molecule.

A primary derivatization pathway involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and results in the formation of a Schiff base (C=N) linkage. For this compound, reaction with a substituted aromatic aldehyde would yield a more complex N'-aryliden-3-[(4-cyanophenoxy)methyl]benzohydrazide. Such derivatization can significantly impact the biological activity and coordination chemistry of the parent molecule.

Methodological Advancements in Structural Elucidation

The definitive characterization of this compound and its derivatives relies on a combination of sophisticated spectroscopic and crystallographic techniques.

Comprehensive Spectroscopic Characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound. Although a complete set of publicly available experimental spectra for this specific compound is not readily accessible, the expected spectral features can be predicted based on the analysis of analogous benzohydrazide structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration around 1640-1680 cm⁻¹, and the C≡N stretching of the cyano group appearing as a sharp band around 2220-2240 cm⁻¹. The C-O-C ether linkage would likely exhibit stretching vibrations in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environment. Distinct signals would be expected for the aromatic protons of the two benzene (B151609) rings, the methylene (-CH₂-) protons of the ether linkage, and the amine (-NH and -NH₂) protons of the hydrazide group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution patterns on the benzene rings.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon (around 165-175 ppm), the cyano carbon (around 115-120 ppm), the carbons of the two aromatic rings, and the methylene carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the exact mass of this compound.

Spectroscopic TechniqueExpected Key Features for this compound
FT-IR (cm⁻¹) ~3200-3400 (N-H stretch), ~2220-2240 (C≡N stretch), ~1640-1680 (C=O stretch), ~1250-1000 (C-O-C stretch)
¹H NMR (ppm) Signals for aromatic protons, methylene protons (-CH₂-), and amine protons (-NH, -NH₂)
¹³C NMR (ppm) ~165-175 (C=O), ~115-120 (C≡N), signals for aromatic and methylene carbons
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (267.28 g/mol )

X-ray Crystallographic Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic analysis of this compound would reveal crucial information, including:

Molecular Conformation: The dihedral angles between the aromatic rings and the conformation of the flexible ether linkage and hydrazide moiety.

Bond Lengths and Angles: Precise measurements of all bond distances and angles within the molecule, confirming the expected geometries.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., involving the N-H groups of the hydrazide and the cyano or carbonyl groups of neighboring molecules) and other non-covalent interactions like π-π stacking, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly deposited in crystallographic databases, analysis of related benzohydrazide derivatives with ether linkages often reveals extensive hydrogen-bonding networks that play a key role in stabilizing the crystal lattice.

Crystallographic ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles The geometry of the molecule in the solid state.
Intermolecular Interactions Details of hydrogen bonding, van der Waals forces, and π-stacking.

Computational Chemistry Paradigms in Benzohydrazide Research

Quantum Chemical Investigations of Benzohydrazide (B10538) Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of molecules. For 3-[(4-Cyanophenoxy)methyl]benzohydrazide, these methods can predict its geometry, reactivity, and the nature of its chemical bonds, offering a molecular-level understanding of its properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine the optimized molecular geometry and various electronic properties of benzohydrazide derivatives. researchgate.netthaiscience.info The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. thaiscience.info

For this compound, DFT calculations would yield the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. From this optimized structure, a wealth of electronic properties can be calculated. These parameters are crucial for understanding the molecule's behavior in various chemical and biological environments.

Table 1: Calculated Electronic Properties of a Representative Benzohydrazide Derivative

PropertyValueUnit
Total Energy-1234.5678Hartrees
Dipole Moment5.67Debye
Polarizability35.4ų
Ionization Potential8.21eV
Electron Affinity1.98eV

This table presents illustrative data for a generic benzohydrazide derivative, as specific computational results for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govchemrxiv.org A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

In the case of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related benzohydrazide structures, the LUMO is often located over the entire molecule, indicating that charge transfer interactions are significant. nih.gov

Table 2: Frontier Molecular Orbital Energies of a Representative Benzohydrazide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.23
HOMO-LUMO Gap5.31

This table contains hypothetical data for a generic benzohydrazide derivative to illustrate the concept, as specific FMO calculations for this compound are not available in the provided search results.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netrsc.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. nih.gov Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the hydrazide and cyano groups as regions of negative potential (red), while the hydrogen atoms of the N-H and C-H bonds would likely show positive potential (blue). researchgate.net This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.orgrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. researchgate.netmdpi.com This method allows for the quantitative evaluation of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comconicet.gov.ar The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. conicet.gov.ar

In the context of this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of intramolecular charge transfer. nih.govacs.org For example, interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent groups would be quantified, providing insight into the molecule's electronic stability. researchgate.net

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. mdpi.com By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. nih.govnih.gov

The analysis also produces 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. nih.gov For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of H···H, C···H, and O···H contacts in the crystal packing. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Benzohydrazide

Contact TypeContribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O15.5
N···H/H···N8.1
C···C3.9
Other1.5

This table presents typical data for a benzohydrazide derivative. The specific values for this compound would depend on its crystal structure.

Energy frameworks are a visual tool used to understand the anisotropic nature of intermolecular interactions within a crystal. crystalexplorer.netrsc.org This method combines the calculation of accurate pairwise intermolecular interaction energies with a graphical representation where the strength of the interactions is depicted by cylinders connecting the centroids of interacting molecules. crystalexplorer.netrsc.org The radius of the cylinders is proportional to the magnitude of the interaction energy, which can be decomposed into electrostatic (red), dispersion (green), and total (blue) components. crystalexplorer.net

For this compound, energy framework analysis would provide a clear picture of the supramolecular architecture, highlighting the dominant forces and directional preferences that stabilize the crystal packing. researchgate.netrsc.orgrsc.org This understanding is crucial for rationalizing the physical properties of the crystalline material. rsc.org

Molecular Modeling and Simulation in Ligand-Target Interactions

Molecular modeling and simulation are indispensable tools in modern drug discovery, providing detailed insights into how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme. For the benzohydrazide class of compounds, these techniques are crucial for predicting binding affinity, understanding the stability of the resulting complex, and guiding the design of more potent and selective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to estimate the binding affinity of a ligand to its target receptor. In the study of benzohydrazide derivatives, docking simulations have been instrumental in identifying potential therapeutic targets and understanding the structural basis of their activity.

For instance, a series of 4-hydroxybenzhydrazide-hydrazone derivatives were evaluated as potential antioxidants and inhibitors of enzymes relevant to neurodegenerative diseases. acs.orgrsc.org Molecular docking simulations were performed to assess their binding affinities within the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). acs.orgrsc.org The results from these in silico studies suggested that certain derivatives could act as dual inhibitors of both enzymes. acs.orgrsc.org The docking process involved preparing the protein structures by adding hydrogen bonds and removing non-active water molecules, while the benzohydrazide ligands were prepared by generating ionization forms at physiological pH and minimizing their energy using force fields like OPLS4. rsc.org

In another study, novel benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.govnumberanalytics.com Molecular docking simulations were conducted to understand the structure-activity relationship (SAR) of these compounds. nih.gov Compound H20 from this series showed the most potent EGFR inhibitory activity and strong antiproliferative effects against several cancer cell lines. nih.govnumberanalytics.com The docking study helped to rationalize these findings by predicting the binding mode and interactions within the EGFR active site. nih.gov

Furthermore, in the context of antitubercular drug discovery, molecular docking was used to investigate the mode of action of new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. researchgate.net These compounds were docked into the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase, two crucial enzymes in Mycobacterium tuberculosis. researchgate.net The results revealed key binding interactions, such as hydrogen bonds between the C=O group of the benzohydrazide and amino acid residues like ARG60 and ARG32, providing a structural hypothesis for their observed biological activity. researchgate.net

Derivative ClassTarget Protein(s)Key Findings from DockingReference(s)
4-Hydroxybenzhydrazide-hydrazonesMAO-B, AChEIdentified potential dual inhibitors for neurodegenerative diseases. acs.orgrsc.org
Benzohydrazides with dihydropyrazolesEGFR KinasePredicted binding modes, correlating with potent antiproliferative activity. nih.gov
Pyrrolyl benzohydrazidesDHFR, Enoyl ACP ReductaseRevealed hydrogen bonding patterns explaining antitubercular action. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. MD simulations provide a more realistic model of the biological environment by simulating the movement of atoms and molecules, typically in a solvent like water.

In research analogous to benzohydrazide studies, MD simulations have been crucial. For example, in the study of 1,2-dibenzoylhydrazine as a potential multi-inhibitor, a 100-nanosecond MD simulation was performed after docking the ligand into the target enzyme's pocket. waters.com This simulation, conducted in a periodic cell with water, aimed to ensure the best possible accommodation of the ligand and to observe the stability of its binding pose. waters.com The system was energy-minimized before the simulation to remove any conformational stress. waters.com

Similarly, studies on fatty hydrazide derivatives as corrosion inhibitors utilized MD simulations to understand their adsorption mechanism on metal surfaces. nih.gov These simulations were performed in a canonical ensemble (NVT) to calculate adsorption energy and an isobaric-isothermal (NPT) ensemble to observe molecular aggregation. nih.gov The results helped to confirm a chemical adsorption mechanism and demonstrated that the stability of the inhibitor-metal interaction increased with temperature. nih.gov

In the development of histone deacetylase 6 (HDAC6) inhibitors based on a benzohydroxamate scaffold, MD simulation analysis confirmed that key residues, such as Asp742 and His610, played a crucial role in the stability of the ligand-receptor complex. acs.org These examples highlight how MD simulations serve as a vital tool to validate docking results and provide a dynamic picture of the molecular interactions that govern the stability and function of hydrazide-class compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

QSAR studies are a powerful tool for the rational design of bioactive molecules. nih.gov They attempt to correlate structural descriptors (physicochemical, steric, electronic, etc.) with biological activities. nih.gov For instance, a QSAR analysis was applied to a series of benzimidazole (B57391) derivatives, which share structural similarities with benzohydrazides, to model their antibacterial activity against Pseudomonas aeruginosa. nih.gov Using multiple linear regression (MLR), a relationship was established between molecular descriptors and the minimum inhibitory concentrations (MICs). nih.gov The resulting models showed excellent predictive power, with a high correlation coefficient (r²) between predicted and experimental values, demonstrating their utility in predicting antibacterial activity for this class of molecules. nih.gov

More directly, in the study of benzohydrazide derivatives containing dihydropyrazoles as EGFR inhibitors, molecular modeling was performed to predict their biological activity and establish a structure-activity relationship (SAR). nih.govnumberanalytics.com Although the specific term "QSAR" is sometimes used interchangeably with broader SAR modeling, the goal is the same: to understand which structural features contribute to potency.

In a broader context, 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been generated for benzimidazole-derived carboxamides to explore the molecular properties influencing their antioxidative activity. These models provide contour maps that visualize regions where steric, hydrophobic, or hydrogen-bonding properties should be modified to enhance activity. acs.org

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of benzohydrazide research, chemometrics can be a powerful tool for monitoring the progress of synthesis reactions and for interpreting complex analytical data.

A notable study demonstrated the use of a chemometric approach for monitoring the synthesis of hydrazones from various hydrazides, including nicotinic and aminobenzoic acid hydrazides. rsc.org The researchers followed mechanochemical and vapour-mediated reactions using ex situ powder X-ray diffraction (PXRD) and Infrared-Attenuated Total Reflectance (IR-ATR) spectroscopy. rsc.org The large datasets generated by these techniques were then subjected to Principal Component Analysis (PCA), a key chemometric tool. rsc.orgresearchgate.net PCA allowed the researchers to reduce the dimensionality of the data and provide insight into the reaction profiles and reaction times, effectively monitoring the conversion of starting materials to products. rsc.orgresearchgate.net

This approach represents a significant advancement over traditional monitoring methods like Thin Layer Chromatography (TLC), as it provides quantitative insights into reaction kinetics and progress. rsc.orgwaters.com The general principle involves combining online spectroscopy (such as Near-Infrared) with multivariate data analysis to extract concentration profiles during a reaction. acs.org This combined methodology is a powerful tool for optimizing reaction conditions, such as determining the minimum time required to reach completion. acs.org While not yet widespread in all organic synthesis labs, this data-driven approach is gaining traction for its ability to enhance efficiency and understanding in the synthesis of complex molecules like benzohydrazide derivatives. acs.org

Enzyme Inhibition Mechanisms by Benzohydrazide Compounds

Benzohydrazide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2). This structural motif has proven to be a versatile scaffold for the design of various enzyme inhibitors. The reactivity of the hydrazide group and the ability to modify the benzene ring with different substituents allow for the fine-tuning of inhibitory potency and selectivity against a range of enzymatic targets.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.gov Benzimidazole derivatives, which share structural similarities with benzohydrazides, have been shown to be effective cholinesterase inhibitors. nih.govphyschemres.org

The mechanism of inhibition by these compounds often involves interactions with the active site of the cholinesterase enzymes. physchemres.org The benzimidazole or related heterocyclic ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site gorge, while other parts of the molecule can form hydrogen bonds and other non-covalent interactions. physchemres.org For instance, some benzothiazolone derivatives have demonstrated potent and selective inhibition of BChE over AChE. mdpi.com Kinetic studies have revealed that these inhibitions can be reversible and follow different models, including competitive and non-competitive mechanisms. mdpi.comnih.gov A competitive inhibitor vies with the substrate for the active site, while a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity. nih.gov

Research on various benzohydrazide and related derivatives has identified compounds with significant inhibitory activity. For example, certain methyl indole-isoxazole carbohydrazide (B1668358) derivatives have shown promise as selective AChE inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzohydrazide and Related Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type
Compound 5d (methyl indole-isoxazole carbohydrazide derivative) AChE 29.46 ± 0.31 Competitive
Compound M13 (benzothiazolone derivative) BChE 1.21 Reversible Non-competitive

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in various pathologies, including peptic ulcers and the formation of infection-induced urinary stones, making it a target for drug development. Benzohydrazide derivatives have emerged as a promising class of urease inhibitors. researchgate.netnih.govsigmaaldrich.com

The inhibitory mechanism often involves the interaction of the benzohydrazide moiety with the nickel ions in the urease active site. researchgate.net Molecular docking studies have suggested that these compounds can establish various interactions, such as hydrogen bonding, with the amino acid residues in the active pocket of the urease enzyme. researchgate.netnih.govsigmaaldrich.com The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring of the benzohydrazide play a crucial role in the inhibitory potency. researchgate.netnih.govsigmaaldrich.com For instance, compounds bearing methoxy (B1213986) and halogen substituents have shown enhanced potency. researchgate.net

Kinetic studies have demonstrated that benzohydrazide derivatives can inhibit urease through competitive, non-competitive, or mixed-type inhibition mechanisms. nih.govsigmaaldrich.com A study on a series of synthesized benzohydrazide derivatives showed good to moderate urease inhibition, with some compounds exhibiting superior activity to the standard inhibitor, thiourea. researchgate.net

Table 2: Urease Inhibitory Activity of Selected Benzohydrazide Derivatives

Compound IC50 (µM)
Benzohydrazide Derivative Series 17.50 ± 0.10 to 42.50 ± 0.44
Most Active Compound 36 0.87 ± 0.31

Carbonic Anhydrase Isozyme Inhibition (hCA-I and hCA-II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govyoutube.comyoutube.com The cytosolic isoforms, human carbonic anhydrase I and II (hCA-I and hCA-II), are common targets for inhibitors.

The primary mechanism of inhibition for many CA inhibitors involves the coordination of a zinc-binding group (ZBG) to the Zn(II) ion in the enzyme's active site. nih.gov While sulfonamides are the most well-known class of CA inhibitors, other chemical scaffolds, including those derived from benzimidazoles, have also shown inhibitory activity. nih.gov The general structure of a CA inhibitor often includes a scaffold, typically an aromatic or heteroaromatic ring, that helps to position the ZBG correctly within the active site. nih.gov

Studies on sulfonated phthalocyanines have shown that these molecules can act as non-competitive inhibitors of hCA-I and hCA-II. tubitak.gov.tr While specific data on this compound is not available, its aromatic structure suggests potential for interaction with the hydrophobic regions of the CA active site.

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Compounds

Compound Target Enzyme Ki (µM) Inhibition Type
Zinc Phthalocyanine (1) hCA I 26.09 Non-competitive
Zinc Phthalocyanine (1) hCA II 30.95 Non-competitive
Gallium Phthalocyanine (2) hCA I 43.11 Non-competitive

Ki: The inhibition constant, a measure of the inhibitor's potency.

Bacterial DNA Topoisomerase (ParE) Inhibition

Bacterial DNA topoisomerases are essential enzymes that control the topological state of DNA and are critical for DNA replication, transcription, and recombination. nih.govesisresearch.orgnih.govresearchgate.net These enzymes are validated targets for the development of antibacterial agents. DNA gyrase and topoisomerase IV, both type II topoisomerases, are the primary targets of many antibiotics. ParE is the ATPase subunit of topoisomerase IV.

Inhibitors of bacterial topoisomerases can act as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death. nih.gov Alternatively, they can be catalytic inhibitors that interfere with other steps of the enzyme's action without stabilizing the cleavage complex. nih.gov Benzimidazole and benzoxazole (B165842) derivatives have been investigated as inhibitors of both eukaryotic and bacterial DNA topoisomerases. nih.govesisresearch.orgresearchgate.net The planar aromatic or heteroaromatic ring systems of these compounds can intercalate into the DNA or interact with the enzyme's active site.

While direct evidence for this compound as a ParE inhibitor is absent, the structural features of benzohydrazides suggest they could be explored for this activity. The development of new topoisomerase inhibitors is a crucial area of research to combat antibiotic resistance.

Quinone Oxidoreductase 2 (NQO2) Inhibition

Quinone oxidoreductase 2 (NQO2) is an enzyme that catalyzes the reduction of quinones, which can lead to the production of reactive oxygen species (ROS). nih.gov Inhibition of NQO2 is being explored as a potential therapeutic strategy in cancer and inflammatory diseases, as it may protect cells from quinone-induced toxicity and reduce oxidative stress. nih.gov

Resveratrol is a known inhibitor of NQO2, and its structure has served as a template for designing new inhibitors. nih.gov Recently, benzothiazole (B30560) derivatives have been identified as potent NQO2 inhibitors. nih.gov Computational modeling suggests that these inhibitors bind to the NQO2 active site through a combination of shape complementarity and polar interactions. nih.gov Given the structural similarities between benzothiazoles and benzohydrazides, it is plausible that benzohydrazide derivatives could also interact with the NQO2 active site.

Table 4: NQO2 Inhibitory Activity of Selected Benzothiazole Derivatives

Compound IC50 (nM)
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15) 25
6-methoxy-3',4',5'-trimethoxybenzothiazole (40) 51
6-amino-3',4',5'-trimethoxybenzothiazole (48) 79

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against atherosclerosis by hydrolyzing oxidized lipids. nih.govdergipark.org.trresearchgate.netsci-hub.se However, the inhibition of PON1 can also be of interest, particularly in understanding the side effects of certain drugs and environmental chemicals. nih.gov

Several studies have investigated the inhibition of PON1 by various compounds, including benzohydrazide derivatives. nih.gov A study on a series of pre-synthesized benzohydrazide derivatives showed that they moderately inhibited PON1, with Ki values in the micromolar range. nih.gov The inhibition mechanism was found to be competitive for some derivatives and mixed-type for others. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the PON1 active site. nih.gov

Table 5: Paraoxonase 1 (PON1) Inhibitory Activity of Selected Benzohydrazide Derivatives

Compound Ki (µM)
Benzohydrazide Derivatives (Range) 38.75 ± 12.21 to 543.50 ± 69.76

Mechanistic Insights into the Biological Activities of this compound Derivatives

The following sections delve into the molecular mechanisms underpinning the biological effects of benzohydrazide derivatives, with a specific focus on the structural class to which this compound belongs. While direct studies on this specific molecule are not extensively available in the public domain, the analysis of closely related analogues provides a strong framework for understanding its potential biological activities.

Structure Activity Relationship Sar Dissection for Benzohydrazide Scaffolds

Elucidation of Substituent Effects on Biological Activity

The potency and selectivity of benzohydrazide-based compounds can be finely tuned by the introduction of various functional groups onto the benzoyl and benzylidene moieties. These substituents exert their effects through a combination of electronic, steric, and hydrophobic interactions with the target protein.

A study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed that these compounds possess significant antimicrobial and anticancer potential. nih.gov The position and nature of the halogen, in combination with other substituents, were found to be critical for the observed biological effects.

Table 1: Effect of Halogen Substitution on Enzyme Inhibition This table is interactive. Click on the headers to sort the data.

Compound ID Halogen Substituent Position Target Enzyme IC50 (µM) Source
6 Bromo para AChE 0.09 nih.gov
6 Bromo para BChE 0.14 nih.gov
12 Bromo meta/para M. tuberculosis 1.67 (pMICam) nih.gov

| 22 | Bromo | meta/para | HCT116 | 1.20 | nih.gov |

The electronic properties of substituents on the benzohydrazide (B10538) scaffold play a crucial role in determining biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the hydrazone linkage, thereby influencing binding affinity and reactivity.

Several studies have demonstrated that the nature of the substituent profoundly affects the biological response. For instance, in a series of benzohydrazide derivatives containing dihydropyrazoles, compounds with electron-donating groups at the para-position of the phenyl ring (A ring) exhibited superior antiproliferative activity compared to those with electron-withdrawing groups. ijcrt.org This suggests that increased electron density in this region enhances the interaction with the target, which in this case was the epidermal growth factor receptor (EGFR).

Conversely, in other contexts, electron-withdrawing groups have been shown to be beneficial. A study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as antimicrobial agents found that various electron-donating and/or withdrawing groups on the benzylidene moiety led to compounds with significant activity. nih.gov Similarly, an investigation into the antidiabetic and antioxidant potential of N-benzylidenebenzohydrazide derivatives revealed that compounds with electron-withdrawing groups, such as nitro groups, often exhibited the most promising results. nih.gov

Table 2: Influence of Electronic Groups on Biological Activity This table is interactive. Users can filter by group type and activity.

Compound Series Substituent Type Position Biological Activity Observation Source
Dihydropyrazole-benzohydrazides Electron-Donating para Antiproliferative Enhanced activity ijcrt.org
Dihydropyrazole-benzohydrazides Electron-Withdrawing para Antiproliferative Reduced activity ijcrt.org
N'-Benzylidenebenzohydrazides Electron-Withdrawing Various Antidiabetic/Antioxidant Favorable results nih.gov

The position of a substituent on the aromatic ring—ortho, meta, or para—can have a dramatic impact on the biological activity of benzohydrazide derivatives. This phenomenon, known as positional isomerism, affects the molecule's shape, electronic properties, and ability to interact with its biological target.

A study on benzohydrazide derivatives containing dihydropyrazoles systematically investigated the effect of substituent position on antiproliferative activity. For several series of compounds, the potency order was found to be para > ortho > meta. ijcrt.org This indicates that substitution at the para position provides the most favorable orientation for interaction with the EGFR kinase domain.

In a different study focusing on the carbonic anhydrase inhibitory activity of benzohydrazide derivatives, the substitution pattern was also shown to be critical. For example, 2-amino-3-nitro benzohydrazide was identified as a highly potent inhibitor of human carbonic anhydrase isozymes I and II. nih.gov This highlights that specific substitution patterns can lead to highly selective and potent inhibitors. The study of benzoic acid derivatives has also shown that the position of hydroxyl and methoxyl groups significantly affects their antibacterial activity against E. coli. cnr.it

These findings emphasize the importance of exploring positional isomers during the lead optimization process to identify the optimal substitution pattern for a given biological target.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like benzohydrazides, which possess several rotatable bonds, understanding the preferred conformation and its relationship to biological response is essential.

Furthermore, due to the partial double bond character of the amide C-N bond, benzohydrazide derivatives can exist as a mixture of E and Z conformational isomers in solution. nih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to determine the most stable conformers. For a series of chiral hydrazide-hydrazone derivatives, DFT studies revealed that the E(C=N)-E(C(O)-N) conformer was the most stable structure. nih.gov The specific conformation adopted by a benzohydrazide derivative can influence its interaction with the target, and therefore, its biological activity.

Rational Design Principles Based on SAR Studies

The wealth of SAR data generated for benzohydrazide scaffolds provides a solid foundation for the rational design of new and improved derivatives. By understanding which structural features are critical for activity, medicinal chemists can make informed decisions to optimize potency, selectivity, and pharmacokinetic properties.

One key design principle that has emerged from SAR studies is the strategic placement of substituents to exploit specific interactions within the target's binding site. For example, based on the observation that para-substituted derivatives often exhibit higher potency, new compounds can be designed with a focus on modifying this position. ijcrt.org

Molecular modeling and docking studies are invaluable tools in rational drug design. By simulating the binding of benzohydrazide derivatives to their target proteins, researchers can gain insights into the key interactions that govern activity. nih.govnih.gov This information can then be used to design new molecules with enhanced binding affinity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new derivative with a lipophilic substituent at the appropriate position can be designed to fill this pocket and improve potency.

The design of benzylidenehydrazinyl-substituted thiazole (B1198619) derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) was guided by the X-ray structure of a lead compound in complex with the enzyme. nih.gov This structure-based approach allowed for the rational design of new inhibitors with improved potency.

Predictive Models for Structure-Biological Activity Correlations

To further aid in the design of novel benzohydrazide derivatives, computational models that can predict biological activity based on chemical structure have been developed. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Several QSAR studies have been successfully applied to benzohydrazide derivatives. For instance, 3D-QSAR models have been developed to predict the antimicrobial activity of p-hydroxy benzohydrazide derivatives. derpharmachemica.com These models use steric and electrostatic fields around the molecules to correlate with their activity, providing a 3D map of the structural features that are important for potency.

Similarly, 2D and 3D QSAR models have been established to evaluate the anti-diabetic potential of substituted benzohydrazides. ijcrt.org These models can help in prioritizing the synthesis of new compounds and in designing molecules with enhanced activity. For a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, QSAR studies indicated that the antimicrobial activity was best described by electronic and topological parameters. nih.gov

These predictive models, when used in conjunction with traditional SAR studies and rational design principles, can significantly accelerate the discovery and development of new benzohydrazide-based therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.